![molecular formula C9H13BrN2 B1481124 4-Bromo-6-(pentan-3-yl)pyrimidine CAS No. 2092808-02-9](/img/structure/B1481124.png)
4-Bromo-6-(pentan-3-yl)pyrimidine
Overview
Description
Synthesis Analysis
Pyrimidine synthesis involves various methods . For instance, an oxidative annulation involving anilines, aryl ketones, and DMSO as a methine equivalent promoted by K2S2O8 provides 4-arylpyrimidines . A ZnCl2-catalyzed three-component coupling reaction allows the synthesis of various 4,5-disubstituted pyrimidine derivatives in a single step from functionalized enamines, triethyl orthoformate, and ammonium acetate .Molecular Structure Analysis
The molecular structure of similar compounds has been optimized using methods such as DFT and HF . The Molecular Electrostatic Potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory .Chemical Reactions Analysis
Pyrimidine reactions involve various processes . For example, an operationally simple, regioselective reaction of ketones, aldehydes, or esters with amidines in the presence of TEMPO and an in situ prepared recyclable iron (II)-complex provides various pyrimidine derivatives with broad functional group tolerance .Physical And Chemical Properties Analysis
The physical properties of similar compounds, including solubility and viscosity, have been studied . The optical band gap energy of the polymers was determined by absorption onset and found to be 2.38 eV for polymer .Scientific Research Applications
Synthesis of Bicyclic Pyrimidine Systems
Pyrimidine derivatives are integral in the synthesis of bicyclic systems, which are compounds with two fused pyrimidine rings. These systems have a variety of applications due to their structural diversity and biological activity. The compound “4-Bromo-6-(pentan-3-yl)pyrimidine” can serve as a precursor in synthesizing such bicyclic structures, which are valuable in medicinal chemistry for creating new therapeutic agents .
Antimicrobial Agents
The pyrimidine nucleus is known for its antimicrobial properties. Derivatives of “4-Bromo-6-(pentan-3-yl)pyrimidine” can be synthesized and tested for their efficacy against various bacterial and fungal strains. This application is particularly crucial in the development of new antibiotics to combat multidrug-resistant pathogens .
Anti-inflammatory Drugs
Pyrimidine derivatives exhibit significant anti-inflammatory properties. By modifying the substituents on the pyrimidine ring, researchers can enhance the anti-inflammatory activity of these compounds. “4-Bromo-6-(pentan-3-yl)pyrimidine” could be a key intermediate in the development of new anti-inflammatory drugs .
Anticancer Research
The structural framework of pyrimidine makes it a candidate for anticancer drug development. “4-Bromo-6-(pentan-3-yl)pyrimidine” can be used to create analogs that target specific pathways involved in cancer cell proliferation and survival .
Antiviral Therapeutics
Pyrimidine scaffolds are also explored for their antiviral activities. Derivatives of “4-Bromo-6-(pentan-3-yl)pyrimidine” may inhibit viral replication by interfering with the viral genetic material or proteins essential for the virus’s life cycle .
Analgesic Applications
The modification of pyrimidine derivatives has led to the discovery of compounds with analgesic properties. Research into “4-Bromo-6-(pentan-3-yl)pyrimidine” could yield new pain-relief medications with potentially fewer side effects than current options .
Antioxidant Properties
Pyrimidine derivatives can act as antioxidants, protecting cells from oxidative stress, which is implicated in various diseases. “4-Bromo-6-(pentan-3-yl)pyrimidine” might be used to synthesize compounds that can neutralize free radicals .
Antimalarial Activity
The fight against malaria has led to the exploration of pyrimidine derivatives as antimalarial agents. “4-Bromo-6-(pentan-3-yl)pyrimidine” could be a starting point for the synthesis of drugs that are effective against malaria-causing parasites .
Mechanism of Action
Pyrimidine derivatives have been found to exhibit a wide range of biological activities. For example, certain pyrimidine derivatives have been reported to show good in vitro anti-proliferative activities against leukemia cell lines .
In terms of their mode of action, pyrimidine derivatives often work by interacting with specific enzymes or receptors in the body. For instance, some pyrimidine derivatives have been found to inhibit tropomyosin receptor kinases (TRKs), which are associated with the proliferation and differentiation of cells .
The biochemical pathways affected by pyrimidine derivatives can vary widely depending on the specific compound and its target. For example, TRK inhibitors can affect signal transduction pathways associated with cell proliferation, differentiation, and survival .
The pharmacokinetics of pyrimidine derivatives, including their absorption, distribution, metabolism, and excretion (ADME) properties, can also vary widely and would depend on the specific chemical structure of the compound. Some pyrimidine derivatives have been reported to possess good plasma stability .
Safety and Hazards
Future Directions
Research on similar compounds has shown promising results in various fields . For instance, a series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized, showing promising neuroprotective and anti-inflammatory properties . Another study synthesized a novel series of 5-bromo-4-methyl-6-pyrazolylpyrimidines, which showed significant anti-neuroinflammatory properties .
properties
IUPAC Name |
4-bromo-6-pentan-3-ylpyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrN2/c1-3-7(4-2)8-5-9(10)12-6-11-8/h5-7H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRBJOMRONGWTMQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C1=CC(=NC=N1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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